molecular formula C21H27N3O3S B2371646 N-(4-(4-ethylpiperazine-1-carbonyl)phenyl)-2,5-dimethylbenzenesulfonamide CAS No. 690245-07-9

N-(4-(4-ethylpiperazine-1-carbonyl)phenyl)-2,5-dimethylbenzenesulfonamide

Cat. No.: B2371646
CAS No.: 690245-07-9
M. Wt: 401.53
InChI Key: JKARZBSRTALURC-UHFFFAOYSA-N
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Description

N-(4-(4-ethylpiperazine-1-carbonyl)phenyl)-2,5-dimethylbenzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a piperazine ring, a phenyl group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-ethylpiperazine-1-carbonyl)phenyl)-2,5-dimethylbenzenesulfonamide typically involves multiple steps. One common method includes the reaction of 4-ethylpiperazine with 4-isocyanatobenzene-1-sulfonamide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the temperature maintained between 0°C and 25°C. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-ethylpiperazine-1-carbonyl)phenyl)-2,5-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Various nucleophiles (amines, thiols); reactions are conducted in polar solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.

Major Products Formed

    Oxidation: Sulfone derivatives

    Reduction: Amine derivatives

    Substitution: Substituted sulfonamides

Scientific Research Applications

N-(4-(4-ethylpiperazine-1-carbonyl)phenyl)-2,5-dimethylbenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including bacterial infections and cancer.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-(4-ethylpiperazine-1-carbonyl)phenyl)-2,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate the function of a receptor by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(4-benzylpiperazine-1-carbonyl)phenyl)-2,5-dimethylbenzenesulfonamide
  • N-(4-(4-methylpiperazine-1-carbonyl)phenyl)-2,5-dimethylbenzenesulfonamide
  • N-(4-(4-phenylpiperazine-1-carbonyl)phenyl)-2,5-dimethylbenzenesulfonamide

Uniqueness

N-(4-(4-ethylpiperazine-1-carbonyl)phenyl)-2,5-dimethylbenzenesulfonamide is unique due to the presence of the ethyl group on the piperazine ring, which can influence its chemical reactivity and biological activity. This structural variation can result in different binding affinities and selectivities compared to similar compounds, making it a valuable molecule for specific research applications.

Properties

IUPAC Name

N-[4-(4-ethylpiperazine-1-carbonyl)phenyl]-2,5-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O3S/c1-4-23-11-13-24(14-12-23)21(25)18-7-9-19(10-8-18)22-28(26,27)20-15-16(2)5-6-17(20)3/h5-10,15,22H,4,11-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKARZBSRTALURC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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